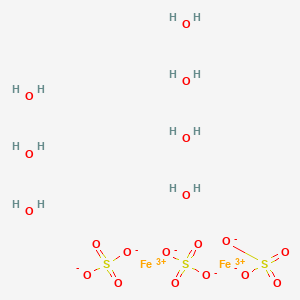

Ferric sulfate heptahydrate

Description

Properties

IUPAC Name |

iron(3+);trisulfate;heptahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3H2O4S.7H2O/c;;3*1-5(2,3)4;;;;;;;/h;;3*(H2,1,2,3,4);7*1H2/q2*+3;;;;;;;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCMOUSLNOHBKY-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H14O19S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10028-22-5 (Parent) | |

| Record name | Ferric sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80188633 | |

| Record name | Ferric sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35139-28-7 | |

| Record name | Ferric sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to Ferric Sulfate Heptahydrate: Chemical Properties, Structure, and Applications for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and relevant experimental protocols for ferric sulfate (B86663) heptahydrate (Fe₂(SO₄)₃·7H₂O). Designed for researchers, scientists, and professionals in drug development, this document consolidates key data and methodologies to support advanced research and application.

Core Chemical and Physical Properties

Ferric sulfate heptahydrate is a hydrate (B1144303) of ferric sulfate, an iron(III) salt of sulfuric acid. It typically appears as yellowish crystals and is soluble in water. The following table summarizes its key quantitative properties.

| Property | Value |

| Molecular Formula | Fe₂(SO₄)₃·7H₂O |

| Molecular Weight | 526.0 g/mol [1] |

| IUPAC Name | bis(iron(3+));trisulfate;heptahydrate[1] |

| Appearance | Yellowish crystals |

| Solubility in Water | Soluble |

| Decomposition Temperature | Decomposes at 480 °C (anhydrous form)[2] |

Molecular Structure

The precise crystal structure of this compound is not as commonly reported as its ferrous counterpart. However, aqueous solutions of ferric sulfate feature the paramagnetic aquo-hydroxo complexes [Fe(H₂O)₆]³⁺ and [Fe(H₂O)₅(OH)]²⁺.[2] The solid-state structure consists of ferric ions (Fe³⁺), sulfate ions (SO₄²⁻), and water molecules of hydration. The high-spin d⁵ electronic configuration of the ferric ions results in their paramagnetic nature.[2]

Experimental Protocols

Synthesis of Ferric Sulfate from Ferric Hydroxide (B78521)

A common laboratory-scale synthesis involves the reaction of ferric hydroxide with sulfuric acid.

Materials:

-

Ferric hydroxide (Fe(OH)₃)

-

Concentrated sulfuric acid (H₂SO₄, 93-98%)

-

Distilled water

Procedure:

-

A stoichiometric amount of concentrated sulfuric acid is carefully added to a slurry of ferric hydroxide in water with constant stirring.

-

The reaction mixture is agitated for a period of 1 to 12 hours.

-

The resulting solution is then cooled to a temperature between 25°C and 60°C to facilitate the crystallization of ferric sulfate.

-

The undissolved material is removed by filtration.

-

The filtrate, a 25 to 50% ferric sulfate solution, is collected.[3] To obtain the heptahydrate crystals, the solution can be further concentrated by gentle heating and then allowed to cool slowly, leading to the formation of this compound crystals.

Characterization: Titrimetric Analysis of Iron(II) Sulfate (Example for Iron Analysis)

While this protocol is for ferrous sulfate, it illustrates a common method for determining iron content, which can be adapted for ferric sulfate after reduction to the ferrous state. This redox titration utilizes potassium permanganate (B83412) as the oxidizing agent.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) sample (approx. 1 g)

-

Distilled water (50 ml)

-

Sulfuric acid (10 ml)

-

Phosphoric acid (4 ml)

-

Standardized potassium permanganate (KMnO₄) solution

Procedure:

-

Accurately weigh approximately 1 g of the ferrous sulfate heptahydrate sample.

-

Dissolve the sample in a 300 ml conical flask containing 50 ml of distilled water.

-

Carefully add 10 ml of sulfuric acid and 4 ml of phosphoric acid to the flask.

-

Titrate the solution with a standardized potassium permanganate solution.

-

The endpoint is reached when the solution turns a persistent pink color for at least 30 seconds.[4]

The following diagram illustrates the general workflow for this titrimetric analysis.

Role in Cellular Processes and Drug Development

Ferric iron is essential for numerous biological processes, including DNA synthesis and cellular respiration.[5][6] Its transport into cells is a critical and regulated process.

Cellular Uptake of Ferric Iron

Non-transferrin-bound ferric iron can be taken up by cells through a distinct pathway. This process is crucial for maintaining iron homeostasis. The diagram below outlines a simplified model of this cellular uptake pathway.

Applications in Drug Delivery

While research into this compound for drug delivery is an emerging field, iron-based nanoparticles, in general, are being explored for targeted drug delivery systems. The magnetic properties of iron oxides, for instance, allow for magnetic guidance to specific tissues.[7][8] Ferric iron-containing nanoparticles can be functionalized to carry therapeutic agents, offering the potential for controlled release and targeted therapy.[9] Further research is needed to fully elucidate the potential of this compound in advanced drug delivery applications.

References

- 1. This compound | Fe2H14O19S3 | CID 56841451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. US4036941A - Preparation of ferric sulfate solutions - Google Patents [patents.google.com]

- 4. akjournals.com [akjournals.com]

- 5. eclinpath.com [eclinpath.com]

- 6. Human iron metabolism - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fe3O4 Nanoparticles in Targeted Drug/Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Hydrated Ferric Sulfate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of hydrated ferric sulfate (B86663), with a focus on providing practical experimental protocols and representative characterization data. It is important to note that while various hydrated forms of ferric sulfate, Fe₂(SO₄)₃·nH₂O, are known to exist, detailed laboratory synthesis procedures and characterization data for the specific heptahydrate (n=7) form are not widely available in scientific literature. Therefore, this guide will present general synthesis methodologies for hydrated ferric sulfates and utilize data from other well-characterized hydrates, such as the trihydrate and nonahydrate, as illustrative examples.

Synthesis of Hydrated Ferric Sulfate

The synthesis of hydrated ferric sulfate typically proceeds through two main pathways: the oxidation of ferrous sulfate or the reaction of a ferric iron source with sulfuric acid. The final hydration state of the product is highly dependent on the reaction and crystallization conditions, such as temperature, pH, and concentration.

Oxidation of Ferrous Sulfate

A common and accessible method for producing ferric sulfate is through the oxidation of ferrous sulfate. This method is advantageous as ferrous sulfate is a readily available and inexpensive precursor.

Experimental Protocol: Oxidation of Ferrous Sulfate with Hydrogen Peroxide

-

Preparation of Ferrous Sulfate Solution: Dissolve 100 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 200 mL of deionized water.

-

Acidification: To prevent the precipitation of basic ferric hydroxysulfates, acidify the solution by slowly adding 20 mL of concentrated sulfuric acid (H₂SO₄) with constant stirring.

-

Oxidation: Gently heat the solution to 50-60°C. Slowly add 30% hydrogen peroxide (H₂O₂) dropwise while continuously stirring. The solution will change color from pale green to reddish-brown, indicating the oxidation of Fe²⁺ to Fe³⁺. Continue adding H₂O₂ until a sample of the solution no longer gives a positive test for ferrous ions with potassium ferricyanide.

-

Crystallization: Concentrate the resulting ferric sulfate solution by heating to reduce the volume. Allow the solution to cool slowly to room temperature to promote the formation of crystals. The specific hydrate (B1144303) formed will depend on the final concentration and cooling rate.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator over a suitable drying agent.

Hydrothermal Synthesis from Ferric Oxide

Hydrothermal synthesis offers a pathway to specific crystalline hydrates under controlled temperature and pressure, often yielding high-purity products.

Experimental Protocol: Hydrothermal Synthesis of Ferric Sulfate Trihydrate [1]

-

Reactant Mixture: In a 23 mL Teflon-lined vessel, combine 1.000 g of α-Fe₂O₃ with 1.939 g of 95.9 wt% sulfuric acid.[1]

-

Autoclave Assembly: Seal the Teflon-lined vessel within a Parr stainless steel autoclave.[1]

-

Reaction Conditions: Place the sealed autoclave in an isothermal oven and maintain a temperature of 403 K (130°C) for 9 days.[1]

-

Product Recovery: After the reaction period, allow the autoclave to cool to room temperature. The resulting crystalline product can be recovered by filtration, washed with deionized water, and air-dried.[1]

Characterization of Hydrated Ferric Sulfate

A combination of analytical techniques is essential for the comprehensive characterization of the synthesized hydrated ferric sulfate, including the determination of its hydration state, crystal structure, and morphology.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline phase of the synthesized product. The resulting diffraction pattern provides a unique fingerprint of the crystal structure.

Data Presentation: Crystallographic Data for Selected Ferric Sulfate Hydrates

| Compound | Formula | Crystal System | Space Group |

| Ferric Sulfate Trihydrate | Fe₂(SO₄)₃·3H₂O | Monoclinic | Not specified in provided results |

| Kornelite | Fe₂(SO₄)₃·7.75H₂O | Monoclinic | P2₁/n |

| Paracoquimbite | Fe₂(SO₄)₃·9H₂O | Trigonal | R3̄ |

Note: The data is based on existing literature for these specific hydrates. The unit cell parameters and full diffraction patterns can be found in crystallographic databases.[2]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to identify the functional groups present in the sample. For hydrated ferric sulfate, the characteristic absorption bands of the sulfate anions and water molecules are of primary interest.

Data Presentation: Representative FTIR Absorption Bands for Hydrated Iron Sulfates

| Wavenumber (cm⁻¹) | Assignment |

| ~3720 | O–H stretching (free or weakly bound water) |

| ~3400 | O–H stretching (coordinated water) |

| ~1630 | H–O–H bending |

| ~1060 | S=O stretching (sulfate) |

Note: The precise positions and shapes of these bands can vary depending on the specific hydrate and the coordination environment of the water and sulfate groups.[3]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful tools for determining the water content and thermal stability of the hydrated salt. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events like dehydration and decomposition.

Data Presentation: Thermal Decomposition Data for Hydrated Ferrous Sulfate

| Temperature Range | Process |

| 70-90°C | Loss of initial water molecules |

| 140-200°C | Further dehydration |

| 270-350°C | Formation of anhydrous salt |

Note: This data is for ferrous sulfate heptahydrate and is provided as a representative example of the multi-step dehydration process expected for hydrated sulfates. The specific temperatures for ferric sulfate hydrates will differ.[4]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology, crystal habit, and particle size distribution of the synthesized product.

SEM images would be highly dependent on the synthesis and crystallization conditions. Generally, crystalline materials like hydrated ferric sulfate would exhibit well-defined crystal faces. No representative SEM images for ferric sulfate heptahydrate were available in the search results.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis and characterization processes.

Caption: General synthesis workflow for hydrated ferric sulfate.

Caption: Characterization pathway for hydrated ferric sulfate.

References

An In-depth Technical Guide to the Solubility of Ferric Sulfate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric sulfate (B86663), Fe₂(SO₄)₃, is an inorganic compound with significant applications ranging from water purification and wastewater treatment, where it acts as a coagulant, to serving as a mordant in dyeing and a component in pigments.[1][2] In pharmaceutical and research settings, understanding its solubility profile is critical for formulation development, reaction chemistry, and environmental safety protocols.

This technical guide provides a detailed overview of the solubility of ferric sulfate in various common solvents. It is important to note that ferric sulfate exists in several hydrated forms, with the anhydrous salt (Fe₂(SO₄)₃), heptahydrate (Fe₂(SO₄)₃·7H₂O), and nonahydrate (Fe₂(SO₄)₃·9H₂O) being notable examples.[1][3] While the heptahydrate form, known as the rare mineral kornelite, is specified, quantitative solubility data in scientific literature is most readily available for the nonahydrate form.[3] Therefore, the quantitative data presented herein primarily pertains to the nonahydrate unless otherwise specified.

Solubility Profile of Ferric Sulfate

The solubility of a compound is a fundamental physicochemical property. For ferric sulfate, solubility is highly dependent on the nature of the solvent and the temperature. The following table summarizes the available quantitative and qualitative data for ferric sulfate in key solvents.

Table 1: Solubility of Ferric Sulfate in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Form / Remarks |

| Water | 20 | 440 | Nonahydrate.[4][5] Extremely soluble. Decomposes in hot water.[5] |

| Ethanol | 25 | 12.71 | Nonahydrate.[4] Generally described as sparingly soluble in alcohol.[1][3] |

| Methanol | Ambient | Soluble | Qualitative. Described as soluble in absolute alcohol.[5] |

| Acetone | Ambient | Insoluble / Negligible | Nonahydrate.[3][4] |

| Ethyl Acetate | Ambient | Negligible / Practically Insoluble | Anhydrous.[1] |

| Glycerol | - | Data Not Available | - |

| Sulfuric Acid | Ambient | Insoluble | [4] |

| Ammonia | Ambient | Insoluble | [1] |

Experimental Methodology: Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The Equilibrium Shake-Flask Method is the most widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This method involves saturating a solvent with a solute over a defined period and measuring the concentration of the dissolved substance.

Principle

An excess amount of the solid compound (ferric sulfate) is added to the solvent of interest in a sealed flask. The mixture is agitated at a constant temperature for a prolonged period to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is determined using a validated analytical technique.

Apparatus and Reagents

-

Mechanical Agitator: An orbital shaker or wrist-action shaker capable of maintaining constant temperature (e.g., a temperature-controlled incubator shaker).

-

Constant Temperature Bath: To maintain the experimental temperature with high precision (e.g., ±0.5°C).

-

Flasks: Erlenmeyer flasks with screw caps (B75204) or ground-glass stoppers to prevent solvent evaporation.

-

Phase Separation Equipment: Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE or PVDF) to separate the undissolved solid from the saturated solution.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a calibrated UV-Vis Spectrophotometer for concentration analysis.

-

Reagents: Ferric sulfate (of known purity and hydrate (B1144303) form), analytical grade solvents.

Detailed Experimental Protocol

-

Preparation: Add an excess amount of ferric sulfate to a series of flasks, each containing a known volume of the desired solvent. "Excess" ensures that a solid phase remains at the end of the experiment, confirming saturation.

-

Equilibration: Seal the flasks securely and place them in the mechanical shaker set to a constant temperature. Agitate the flasks at a consistent, moderate speed for a predetermined period (typically 24 to 72 hours). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements of the solute concentration are consistent (e.g., vary by <5%).

-

Phase Separation: Once equilibrium is established, allow the flasks to stand undisturbed in a constant temperature bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, this is best done using a syringe fitted with a chemical-resistant filter (e.g., 0.45 µm).

-

Dilution and Analysis: Dilute the collected sample accurately with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of ferric sulfate.

-

Calculation: Back-calculate the concentration in the original undiluted sample to determine the solubility of ferric sulfate in the solvent at the specified temperature. The experiment should be performed in triplicate to ensure the precision of the results.

Visualization of Experimental Workflow

The logical flow of the Equilibrium Shake-Flask method is depicted in the diagram below.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

References

- 1. Iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Sciencemadness Discussion Board - Iron (III) Sulfate (ferric sulfate) synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Iron(III) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 5. lohmann-minerals.com [lohmann-minerals.com]

A Technical Guide to the Thermal Decomposition of Hydrated Ferric Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of hydrated ferric sulfate (B86663), with a focus on ferric sulfate nonahydrate (Fe₂(SO₄)₃·9H₂O) as a representative example. The process involves a multi-step dehydration followed by the decomposition of the anhydrous salt to ferric oxide. This guide synthesizes available data to present a clear understanding of the decomposition pathway, quantitative analysis of mass loss, and the experimental methodologies employed in these characterizations.

Introduction

Hydrated ferric sulfate is a compound of significant interest in various fields, including catalysis, environmental remediation, and as a precursor in the synthesis of iron-based materials. Its thermal behavior is a critical parameter in applications that involve elevated temperatures. The decomposition process is characterized by the sequential loss of water molecules of hydration, followed by the breakdown of the anhydrous ferric sulfate into ferric oxide and sulfur oxides. Understanding the specific temperature ranges and mass changes associated with each step is crucial for controlling processes and developing new materials.

Quantitative Data on Thermal Decomposition

The thermal decomposition of hydrated ferric sulfate proceeds through distinct stages. The following table summarizes the key events, temperature ranges, and corresponding mass losses for the decomposition of ferric sulfate nonahydrate. It is important to note that these values can be influenced by experimental conditions such as heating rate and atmosphere.

| Decomposition Stage | Temperature Range (°C) | Intermediate Product | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| Step 1: Dehydration | 30 - 200 | Fe₂(SO₄)₃·xH₂O | Varies | Varies |

| Step 2: Formation of Anhydrous Ferric Sulfate | ~200 - 400 | Fe₂(SO₄)₃ | 32.0 | 32.0 |

| Step 3: Decomposition to Ferric Oxide | > 500 | Fe₂O₃ | 40.0 | 72.0 |

Note: The dehydration process below 200°C can be complex and occur in multiple, often overlapping, steps. The formation of a stable anhydrous ferric sulfate is generally observed before its final decomposition. The decomposition of anhydrous ferric sulfate begins at temperatures above 500°C[1].

Decomposition Pathway and Visualization

The thermal decomposition of ferric sulfate nonahydrate can be visualized as a sequential process. The following diagram illustrates the major transitions from the hydrated salt to the final ferric oxide product.

Caption: Stepwise thermal decomposition of ferric sulfate nonahydrate.

Experimental Protocols

The characterization of the thermal decomposition of ferric sulfate hydrates is primarily conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Methodology:

-

A small, precisely weighed sample of hydrated ferric sulfate (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

-

A continuous flow of an inert gas, such as nitrogen or argon, is maintained throughout the experiment to prevent unwanted reactions with the atmosphere.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve plots mass percentage versus temperature, revealing the temperatures at which mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the most rapid mass loss.

Differential Thermal Analysis (DTA)

Objective: To detect thermal events such as phase transitions, melting, and decomposition by measuring the temperature difference between a sample and an inert reference material.

Methodology:

-

A sample of hydrated ferric sulfate and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles within the same furnace.

-

Thermocouples are placed in close proximity to both the sample and the reference.

-

The furnace is heated at a constant rate.

-

The temperature difference (ΔT) between the sample and the reference is continuously measured and recorded as a function of the furnace temperature.

-

Endothermic events (e.g., dehydration, decomposition) result in the sample temperature lagging behind the reference temperature, producing a negative peak in the DTA curve. Exothermic events (e.g., crystallization) result in a positive peak.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Methodology:

-

Samples of hydrated ferric sulfate are heated to specific temperatures corresponding to the different stages of decomposition identified by TGA/DTA and then cooled to room temperature.

-

The resulting solid residues are ground into a fine powder.

-

The powdered samples are analyzed using an X-ray diffractometer.

-

The resulting diffraction patterns are compared with standard diffraction data from databases (e.g., the International Centre for Diffraction Data) to identify the crystalline structures of the intermediate and final products.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of the thermal decomposition of hydrated ferric sulfate.

References

In-Depth Technical Guide: Material Safety Data Sheet for Ferric Sulfate Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological properties of Ferric Sulfate (B86663) Heptahydrate. The information is compiled from various safety data sheets to ensure a thorough guide for laboratory and professional use.

Chemical Identification and Physical Properties

Ferric sulfate heptahydrate is an inorganic compound with the chemical formula Fe₂(SO₄)₃·7H₂O. It is also known by other names such as iron(III) sulfate heptahydrate.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | Fe₂H₁₄O₁₉S₃[1] |

| Molecular Weight | 525.985 g/mol [2] |

| Appearance | Yellow to grayish-white crystals or powder[3] |

| Odor | Odorless[3] |

| Melting Point | 480 °C (decomposes)[2] |

| Specific Gravity | 2.0 - 2.1 |

| Solubility | Soluble in water[3] |

| Hygroscopicity | Hygroscopic[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to ingestion, skin contact, and eye contact.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[3] |

Signal Word: Warning

Toxicological Information

The toxicological effects of this compound are primarily acute, resulting from direct contact or ingestion.

Table 3: Toxicological Data

| Route of Exposure | Effect | Symptoms |

| Oral (Ingestion) | Harmful if swallowed[4][5] | May cause nausea, vomiting, diarrhea, and gastrointestinal irritation.[5] Ingestion of large amounts can lead to epigastric pain, vomiting blood, and circulatory failure.[5] |

| Dermal (Skin Contact) | Causes skin irritation[3][4][5] | Redness and pain. |

| Ocular (Eye Contact) | Causes serious eye irritation[3][4][5] | Redness, pain, and potential for serious eye damage. |

| Inhalation | May cause respiratory tract irritation[3] | - |

There is no evidence of carcinogenic or mutagenic effects from available data.[5]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Experimental Protocols for Safe Handling:

-

Engineering Controls: Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[6]

Storage Recommendations:

-

Keep the container tightly closed in a dry, cool, and well-ventilated area.[5]

-

Store away from incompatible materials such as oxidizing agents, alkalis, and soluble carbonates.[5]

-

The substance is hygroscopic and sensitive to air and moisture.[5]

First Aid and Emergency Procedures

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical attention.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]

Fire-Fighting Measures:

-

The substance is non-combustible.[5]

-

Use extinguishing media appropriate for the surrounding fire.[5]

-

Upon heating, it may decompose and emit toxic fumes, including oxides of sulfur and iron.[5]

Accidental Release Measures:

The following workflow outlines the procedure for handling a spill of this compound.

References

- 1. 35139-28-7 CAS Manufactory [m.chemicalbook.com]

- 2. Polymer Ferric Sulphate | CAS#:35139-28-7 | Chemsrc [chemsrc.com]

- 3. Iron(III) Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. redox.com [redox.com]

- 6. Product Information | LabelSDS [labelsds.com]

A Technical Comparison of Ferric and Ferrous Sulfate Heptahydrate

An In-depth Guide for Researchers and Drug Development Professionals

Iron, a vital transition metal, plays a critical role in numerous biological and chemical processes. Its utility in research and pharmaceutical development is often harnessed through its salt forms, primarily iron sulfates. The two most common forms, ferric sulfate (B86663) (Fe₂(SO₄)₃) and ferrous sulfate heptahydrate (FeSO₄·7H₂O), are frequently employed. However, their efficacy and suitability for specific applications are dictated by the distinct chemical properties stemming from the different oxidation states of the iron ion. This technical guide provides a detailed comparison of these two compounds, focusing on their physicochemical properties, characterization methods, and applications relevant to scientific research and drug development.

Core Chemical and Physical Differences

The fundamental distinction between ferric and ferrous sulfate lies in the oxidation state of the iron atom. Ferric sulfate contains iron in the +3 oxidation state (Fe³⁺), while ferrous sulfate contains iron in the +2 oxidation state (Fe²⁺).[1] This difference in electronic configuration profoundly influences their chemical reactivity, stability, color, and biological absorption.[2] Ferrous sulfate is most commonly available in its heptahydrate form, which incorporates seven water molecules into its crystal structure.[3][4]

The key physicochemical properties of anhydrous ferric sulfate and ferrous sulfate heptahydrate are summarized below for direct comparison.

Table 1: Comparison of Physicochemical Properties

| Property | Ferric Sulfate (Anhydrous) | Ferrous Sulfate Heptahydrate |

| Chemical Formula | Fe₂(SO₄)₃[5] | FeSO₄·7H₂O[4] |

| Molecular Weight | 399.88 g/mol [6][7] | 278.02 g/mol [8][9] |

| Iron Oxidation State | Fe³⁺[1] | Fe²⁺[1] |

| Appearance | Yellowish-brown or grayish-white crystalline solid/powder[5][10] | Blue-green crystals or granules[2][3] |

| Solubility in Water | Highly soluble[11]; solubility is increased in the presence of trace ferrous sulfate[10] | Highly soluble; 29.51 g/100 mL at 25 °C[3][12] |

| pH of Aqueous Solution | Acidic[10] | Acidic; pH 3.0 - 4.0[13][14] |

| Melting/Decomposition | Decomposes at 480 °C[6] | Melts around 64 °C; loses water of hydration starting at 90 °C[14][15] |

| CAS Number | 10028-22-5[7][16] | 7782-63-0[3][17] |

Structural Representation

The coordination environment of the iron ion differs significantly between the two compounds. In aqueous solutions, the ferrous ion (Fe²⁺) exists as the hexaaquoiron(II) complex, [Fe(H₂O)₆]²⁺, which has an octahedral geometry.[3] The ferric ion (Fe³⁺) also forms a hexaaquo complex, [Fe(H₂O)₆]³⁺. The higher positive charge of the Fe³⁺ ion makes it more acidic through hydrolysis. The diagram below provides a simplified conceptual representation of the core ions.

Experimental Protocols for Differentiation and Characterization

Distinguishing between ferric and ferrous sulfate is crucial for ensuring the correct compound is used in an experimental setting. Several standard analytical methods can be employed.

A rapid and straightforward method to differentiate between Fe²⁺ and Fe³⁺ ions in solution is through colorimetric reactions with specific reagents.

Methodology:

-

Sample Preparation: Prepare separate ~0.1 M aqueous solutions of the iron sulfate samples to be tested.

-

Test for Ferrous (Fe²⁺) Ion: To 1 mL of the sample solution, add a few drops of a 1% potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) solution. The formation of a deep blue precipitate (Turnbull's blue) indicates the presence of Fe²⁺.

-

Test for Ferric (Fe³⁺) Ion: To 1 mL of a separate aliquot of the sample solution, add a few drops of a 1% potassium thiocyanate (B1210189) (KSCN) solution. The formation of a blood-red colored solution indicates the presence of Fe³⁺.[18]

The concentration of ferrous sulfate can be accurately determined by redox titration with a standardized potassium permanganate (B83412) (KMnO₄) solution. This method is specific to Fe²⁺, as Fe³⁺ is already in its highest stable oxidation state and will not react with permanganate.

Methodology:

-

Standardization: Prepare and standardize a ~0.02 M KMnO₄ solution against a primary standard like sodium oxalate.

-

Sample Preparation: Accurately weigh a sample of ferrous sulfate heptahydrate, dissolve it in deionized water, and acidify with dilute sulfuric acid (e.g., 2 M H₂SO₄) to prevent oxidation of Fe²⁺ by air and hydrolysis.

-

Titration: Titrate the prepared ferrous sulfate solution with the standardized KMnO₄ solution. The permanganate solution, which is deep purple, acts as its own indicator.

-

Endpoint: The endpoint is reached when the first persistent faint pink color appears in the solution, indicating a slight excess of MnO₄⁻ ions.

-

Calculation: The concentration of Fe²⁺ is calculated based on the stoichiometry of the reaction: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O

TGA is an ideal method to confirm the hydration state of ferrous sulfate heptahydrate. The technique measures the change in mass of a sample as it is heated at a controlled rate. The resulting curve will show distinct mass loss steps corresponding to the sequential loss of the seven water molecules. For instance, ferrous sulfate heptahydrate begins to lose its water of hydration around 90°C.[14] Anhydrous ferric sulfate, in contrast, would show a different thermal decomposition profile at much higher temperatures.[6]

Applications in Research and Drug Development

The distinct properties of ferric and ferrous sulfate dictate their use in different scientific applications.

Table 2: Comparative Applications

| Ferric Sulfate (Fe³⁺) | Ferrous Sulfate Heptahydrate (Fe²⁺) |

| Coagulant: Used in water and wastewater treatment to remove impurities and suspended particles.[11][19] | Nutraceutical & Drug: Active ingredient in supplements and drugs to treat iron-deficiency anemia due to higher bioavailability of Fe²⁺.[8][20] |

| Mordant: Used in histology and dyeing to fix stains.[6][11] | Cell Culture Media: An essential supplement in various cell culture and insect cell culture media.[9] |

| Catalyst: Component in various industrial chemical reactions.[10] | Reducing Agent: Used as a reducing agent in chemical synthesis, such as in the reduction of indigo (B80030) dye.[12][17] |

| Pickling Agent: Employed in pickling baths for cleaning aluminum and steel surfaces.[] | Precursor: Used for synthesizing other iron compounds and nanoparticles.[2] |

A key area in advanced research where both iron states are critical is in Fenton and Fenton-like reactions. These reactions use iron as a catalyst to generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂), which are used for advanced oxidation of recalcitrant organic pollutants. The catalytic cycle involves the interconversion between Fe²⁺ and Fe³⁺.

Stability and Handling Considerations

Proper storage and handling are critical to maintain the integrity of these compounds, particularly ferrous sulfate.

Table 3: Stability and Storage

| Ferrous Sulfate Heptahydrate | Ferric Sulfate | |

| Stability | Prone to oxidation in moist air, turning into a brownish-yellow basic ferric sulfate.[14][22] The heptahydrate can also effloresce (lose water) in dry air. Solutions are unstable and oxidize, a process accelerated by light and increased pH.[14] | More stable with respect to oxidation state in air. The anhydrous form is very hygroscopic and will absorb moisture from the air.[10][23] |

| Storage | Store in tightly sealed containers, protected from air, light, and moisture.[15][24] For solutions, use freshly prepared or store under acidic conditions to slow oxidation. | Store in tightly sealed containers in a dry environment to prevent hydration. |

Conclusion

The primary difference between ferric sulfate and ferrous sulfate heptahydrate is the +3 and +2 oxidation states of the iron ion, respectively. This distinction governs their chemical behavior, physical appearance, and suitability for specific applications. Ferrous sulfate heptahydrate, with its bioavailable Fe²⁺ ion, is paramount in pharmaceutical applications for treating anemia and as a nutrient in cell culture. In contrast, the strong coagulating properties of the Fe³⁺ ion make ferric sulfate an industrial staple for purification processes. For researchers and drug development professionals, understanding these core differences, along with the proper methods for their characterization and handling, is essential for successful and reproducible scientific outcomes. successful and reproducible scientific outcomes.

References

- 1. differencebetween.com [differencebetween.com]

- 2. difference.wiki [difference.wiki]

- 3. Iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 4. camachem.com [camachem.com]

- 5. byjus.com [byjus.com]

- 6. Iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. Ferrous sulfate heptahydrate | FeH14O11S | CID 62662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 硫酸鉄(II) 七水和物 - 硫酸第一鉄 七水和物, Iron(II) sulfate heptahydrate [sigmaaldrich.com]

- 10. Ferric Sulfate | Fe2(SO4)3 | CID 24826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. getwsu.com [getwsu.com]

- 12. Ferrous Sulfate Composition and Uses - Affinity Chemical [affinitychemical.com]

- 13. univarsolutions.com [univarsolutions.com]

- 14. Ferrous Sulfate | FeO4S | CID 24393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. lohmann-minerals.com [lohmann-minerals.com]

- 17. scbt.com [scbt.com]

- 18. quora.com [quora.com]

- 19. nbinno.com [nbinno.com]

- 20. echemi.com [echemi.com]

- 22. FERROUS SULFATE - Water Chemicals Codex - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Iron(III) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 24. Ferrous sulfate heptahydrate | 7782-63-0 [chemicalbook.com]

A Technical Guide to the Natural Occurrence and Sources of Ferric Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric sulfate (B86663), Fe₂(SO₄)₃, is a naturally occurring inorganic compound found in diverse geological and biological systems. Its presence is a key indicator of specific geochemical processes, particularly those involving the oxidative weathering of iron-sulfide minerals. This technical guide provides an in-depth exploration of the natural occurrences and sources of ferric sulfate, detailing its formation in various environments, its mineralogical diversity, and its association with industrial activities. This document summarizes quantitative data, presents detailed experimental protocols for its analysis, and visualizes key formation pathways to serve as a comprehensive resource for professionals in research, environmental science, and drug development.

Natural Occurrence of Ferric Sulfate

Ferric sulfate is predominantly found as a secondary mineral, formed from the alteration of primary iron-bearing minerals.[1] Its occurrence is widespread in environments characterized by acidic and oxidizing conditions.

Mineralogical Forms

Ferric sulfate exists in various hydrated forms, each with a unique mineralogical identity. These minerals are often found in association with one another in efflorescent crusts and as precipitates from acidic waters. The most common naturally occurring hydrous ferric sulfate minerals are listed in Table 1.

Table 1: Common Ferric Sulfate Minerals and Their Properties

| Mineral Name | Chemical Formula | Crystal System | Common Occurrence |

| Coquimbite | Fe₂(SO₄)₃·9H₂O | Trigonal | The most frequently encountered natural hydrate (B1144303) of ferric sulfate, commonly found in the oxidized zones of iron sulfide (B99878) deposits.[1][2] |

| Kornelite | Fe₂(SO₄)₃·7H₂O | Monoclinic | A less common hydrate, typically found in arid regions as an efflorescence on pyrite-rich rocks.[3] |

| Quenstedtite | Fe₂(SO₄)₃·10H₂O | Triclinic | A rare decahydrate, found in similar environments to coquimbite and kornelite.[3] |

| Lausenite | Fe₂(SO₄)₃·5H₂O or 6H₂O | Monoclinic | A debated species, considered a rare hydrate found in association with coal fires.[1] |

| Paracoquimbite | Fe₂(SO₄)₃·9H₂O | Trigonal | A rare polymorph of coquimbite.[1] |

| Mikasaite | (Fe³⁺, Al³⁺)₂(SO₄)₃ | Trigonal | A rare anhydrous form, typically associated with coal fires.[1] |

| Jarosite Group | MFe₃(SO₄)₂(OH)₆ (M = K⁺, Na⁺, H₃O⁺, etc.) | Trigonal | While not a simple ferric sulfate, it is a common and important basic ferric sulfate mineral formed in acidic, sulfate-rich environments.[4][5] |

Geological Environments

1.2.1. Acid Mine Drainage (AMD) Environments

The most significant natural source of ferric sulfate is the oxidation of iron sulfide minerals, primarily pyrite (B73398) (FeS₂), in mining areas.[4][6] This process, known as acid mine drainage (AMD), releases large quantities of dissolved iron, sulfate, and acidity into the environment. The subsequent oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) and evaporation of the acidic water leads to the precipitation of a variety of ferric sulfate minerals as efflorescent crusts.[7][8] These crusts can contain a complex mixture of minerals, with concentrations varying significantly depending on local conditions. For instance, in the Pan de Azúcar mine tailings, coquimbite has been identified as a component of these crusts.[4][9]

1.2.2. Volcanic Fumaroles and Geothermal Fields

Volcanic fumaroles and geothermal areas are another significant source of ferric sulfate.[10][11] The high temperatures and acidic, sulfur-rich gases in these environments promote the alteration of host rocks, leading to the formation of sulfate minerals.[12] Fumarolic deposits can contain a diverse assemblage of minerals, including ferric sulfates, which precipitate from the vapor phase or through the interaction of acidic fluids with the surrounding rock.[13] Studies of fumaroles in Iceland and Alaska have documented the presence of iron sulfates as part of the alteration products.[12][14]

1.2.3. Weathering of Pyritiferous Rocks

Natural weathering of rocks containing pyrite, even in the absence of mining activities, can lead to the formation of ferric sulfate. This process is particularly prevalent in arid and semi-arid regions where evaporation rates are high, allowing for the accumulation of efflorescent salts.[7]

Industrial Sources of Ferric Sulfate

Industrially, ferric sulfate is produced on a large scale for various applications, including water treatment, as a mordant in dyeing, and in the manufacturing of pigments.[15] The primary production method involves the oxidation of ferrous sulfate, which is often a byproduct of the steel industry (from the pickling of steel with sulfuric acid).[14] Oxidizing agents such as chlorine, nitric acid, or hydrogen peroxide are used in this process.[14] Another method involves the reaction of sulfuric acid with iron oxides or iron hydroxides.[16]

Quantitative Data on Ferric Sulfate Occurrence

The concentration of ferric sulfate in natural sources is highly variable and depends on a multitude of factors, including the source of iron and sulfate, pH, redox potential, and evaporation rates. Table 2 provides a summary of reported concentrations from various studies.

Table 2: Reported Concentrations of Iron and Sulfate in Environments Prone to Ferric Sulfate Formation

| Source / Location | Parameter | Concentration Range | Reference |

| Acid Mine Drainage (AMD) - Pan de Azúcar Mine Tailings | Fe in water | Up to 5000 mg/L | [10] |

| SO₄²⁻ in water | Not specified, but high | [10] | |

| Mineralogy of Efflorescent Crusts | Contains coquimbite, alunogen, copiapite, rhomboclase, halotrichite, and gypsum. | [4][9] | |

| Efflorescent Salts - Concordia Mine Site | Al in precipitated salts | 1826 to 17800 mg/L | [7] |

| Fe in precipitated salts | 836 to 9783 mg/L | [7] | |

| Zn in precipitated salts | 301 to 2879 mg/L | [7] | |

| Fumarolic Deposits - Mutnovsky Volcano, Kamchatka | Cations in Thermal Water | H⁺, Na⁺, K⁺, NH₄⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Al³⁺ in varying proportions. | [11] |

| Anion in Thermal Water | Predominantly SO₄²⁻ | [11] |

Experimental Protocols for Ferric Sulfate Analysis

The identification and quantification of ferric sulfate in natural samples require a combination of techniques. Below are detailed methodologies for key experiments.

Sequential Extraction for Iron Phases in Mine Waste

This protocol is designed to partition iron into different fractions, allowing for the quantification of various iron-bearing minerals, including soluble sulfates. This method is adapted from established sequential extraction procedures for acid-sulfate soils.[3][17][18][19]

Objective: To selectively dissolve and quantify different iron phases in a solid sample.

Materials:

-

Sample (mine waste, soil, or sediment)

-

1 M Magnesium Chloride (MgCl₂)

-

1 M Hydrochloric Acid (HCl)

-

0.2 M Sodium Pyrophosphate (Na₄P₂O₇)

-

Citrate-Bicarbonate-Dithionite (CBD) solution (0.3 M sodium citrate, 1 M sodium bicarbonate, and sodium dithionite)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Perchloric Acid (HClO₄)

-

Centrifuge and centrifuge tubes

-

Shaker

-

ICP-OES or AAS for iron analysis

Procedure:

-

Step 1: Exchangeable Iron:

-

To 1 g of sample in a centrifuge tube, add 25 mL of 1 M MgCl₂.

-

Shake for 1 hour at room temperature.

-

Centrifuge and collect the supernatant for Fe analysis. This fraction represents water-soluble and exchangeable iron, including some easily dissolved sulfates.

-

-

Step 2: Acid Soluble Iron:

-

To the residue from Step 1, add 25 mL of 1 M HCl.

-

Shake for 1 hour at room temperature.

-

Centrifuge and collect the supernatant for Fe analysis. This fraction targets more readily acid-soluble minerals.

-

-

Step 3: Reactive Organic-Bound Iron:

-

To the residue from Step 2, add 25 mL of 0.2 M Na₄P₂O₇.

-

Shake for 4 hours at room temperature.

-

Centrifuge and collect the supernatant for Fe analysis.

-

-

Step 4: Crystalline Iron Oxides:

-

To the residue from Step 3, add 40 mL of CBD solution.

-

Heat in a water bath at 80°C for 15 minutes, stirring occasionally.

-

Centrifuge and collect the supernatant for Fe analysis.

-

-

Step 5: Pyrite-Bound Iron:

-

To the residue from Step 4, add 10 mL of concentrated HNO₃.

-

Heat in a water bath at 80°C for 2 hours.

-

Centrifuge and collect the supernatant for Fe analysis.

-

-

Step 6: Residual Iron:

-

Digest the final residue with a mixture of concentrated HNO₃ and HClO₄.

-

Analyze the resulting solution for Fe.

-

X-Ray Diffraction (XRD) for Mineral Identification and Quantification

XRD is a primary technique for identifying the crystalline phases of ferric sulfate minerals in a sample.[16][20][21][22][23]

Objective: To identify and quantify the crystalline ferric sulfate minerals present in a sample.

Materials:

-

Powdered sample

-

X-ray diffractometer

-

Reference diffraction patterns for known ferric sulfate minerals (e.g., from the ICDD Powder Diffraction File)

-

Software for Rietveld refinement (for quantification)

Procedure:

-

Sample Preparation: The sample should be finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

Data Collection:

-

Mount the powdered sample in the XRD instrument.

-

Collect a diffraction pattern over a suitable 2θ range (e.g., 5-70°) with appropriate step size and counting time.

-

-

Phase Identification:

-

Compare the positions and relative intensities of the diffraction peaks in the experimental pattern with reference patterns of known minerals to identify the phases present.

-

-

Quantitative Analysis (Rietveld Refinement):

-

Use specialized software to perform a Rietveld refinement of the diffraction pattern. This method fits a calculated diffraction pattern to the experimental data, allowing for the quantification of the weight percentage of each crystalline phase in the mixture.

-

Raman Spectroscopy for Mineral Identification

Raman spectroscopy is a non-destructive technique that can provide rapid identification of ferric sulfate minerals based on their vibrational properties.[1][6][24][25][26]

Objective: To identify ferric sulfate minerals in a sample.

Materials:

-

Sample (solid or liquid)

-

Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm)

-

Microscope for sample targeting

Procedure:

-

Sample Placement: Place the sample under the microscope of the Raman spectrometer.

-

Data Acquisition:

-

Focus the laser on the area of interest.

-

Acquire the Raman spectrum over a relevant spectral range (e.g., 100-4000 cm⁻¹).

-

-

Spectral Analysis:

-

Identify the characteristic Raman bands for the SO₄²⁻ vibrational modes (typically around 1000 cm⁻¹) and water of hydration (in the 3000-3600 cm⁻¹ region).

-

Compare the observed peak positions and shapes with reference spectra of known ferric sulfate minerals for identification.

-

Signaling Pathways and Logical Relationships

The formation of ferric sulfate in natural environments is governed by a series of interconnected chemical and biological reactions. These pathways can be visualized to better understand the logical relationships between the different components.

Formation of Ferric Sulfate from Pyrite Oxidation

The primary pathway for the natural formation of ferric sulfate is the oxidation of pyrite. This process is often accelerated by microbial activity.

Caption: Formation pathway of ferric sulfate from pyrite oxidation.

Biogeochemical Cycling of Iron and Sulfur

Ferric sulfate plays a crucial role in the biogeochemical cycling of iron and sulfur, acting as both a product of oxidation and a reactant in reduction processes.

References

- 1. lpi.usra.edu [lpi.usra.edu]

- 2. ca.water.usgs.gov [ca.water.usgs.gov]

- 3. Research Portal [researchportal.scu.edu.au]

- 4. mdpi.com [mdpi.com]

- 5. jgeosci.org [jgeosci.org]

- 6. hou.usra.edu [hou.usra.edu]

- 7. researchgate.net [researchgate.net]

- 8. web.unica.it [web.unica.it]

- 9. researchgate.net [researchgate.net]

- 10. msaweb.org [msaweb.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. US4707349A - Process of preparing a preferred ferric sulfate solution, and product - Google Patents [patents.google.com]

- 16. ca.water.usgs.gov [ca.water.usgs.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. ricerca.unich.it [ricerca.unich.it]

- 24. researchgate.net [researchgate.net]

- 25. lpi.usra.edu [lpi.usra.edu]

- 26. msaweb.org [msaweb.org]

An In-Depth Technical Guide to the Hydration States of Ferric Sulfate and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydration states of ferric sulfate (B86663), detailing their chemical properties, stability, and the experimental methodologies used for their characterization. Ferric sulfate and its hydrates are of significant interest in various fields, including pharmaceuticals, catalysis, and materials science, owing to their diverse chemical functionalities. Understanding the specific properties and stability of each hydration state is crucial for their effective application and development.

Physicochemical Properties of Ferric Sulfate Hydrates

Ferric sulfate, with the general chemical formula Fe₂(SO₄)₃, can exist in an anhydrous form as well as several hydrated states, where it incorporates a specific number of water molecules into its crystal structure. These hydrates exhibit distinct physical and chemical properties. A summary of the key physicochemical properties of the most common ferric sulfate hydrates is presented in Table 1.

Table 1: Physicochemical Properties of Common Ferric Sulfate Hydrates

| Hydration State | Chemical Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | CAS Number |

| Anhydrous | Fe₂(SO₄)₃ | 399.88 | Monoclinic[1] | P2₁/c[1] | 10028-22-5 |

| Monohydrate | Fe₂(SO₄)₃·H₂O | 417.89 | --- | --- | 15244-10-7[2][3][4][5] |

| Trihydrate | Fe₂(SO₄)₃·3H₂O | 453.92 | --- | --- | --- |

| Pentahydrate (Lausenite) | Fe₂(SO₄)₃·5H₂O[5][6] | 489.95[2] | Monoclinic[5][6] | P2₁/m[5][6] | 142906-29-4[2] |

| Heptahydrate (Kornelite) | Fe₂(SO₄)₃·7H₂O[7] | 525.98 | Monoclinic[7][8] | P2₁/n[8] | --- |

| Nonahydrate (Coquimbite) | Fe₂(SO₄)₃·9H₂O[9][10] | 562.01[11] | Trigonal[9] | P3₁c[9] | 13520-56-4[11] |

| Nonahydrate (Paracoquimbite) | Fe₂(SO₄)₃·9H₂O[12][13] | 562.01 | Trigonal[12][13] | R3[12][13] | --- |

| Undecahydrate (Quenstedtite) | Fe₂(SO₄)₃·11H₂O[14][15] | 598.04 | Triclinic[3][14] | P1[3][14] | --- |

Stability of Ferric Sulfate Hydrates

The stability of ferric sulfate hydrates is primarily influenced by temperature and humidity. Transitions between different hydration states involve the loss or gain of water molecules, which can be investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Stability and Decomposition

Upon heating, hydrated ferric sulfates undergo a stepwise dehydration process, eventually leading to the formation of the anhydrous salt. Further heating at higher temperatures results in the decomposition of anhydrous ferric sulfate into iron(III) oxide and sulfur oxides.

Table 2: Thermal Decomposition Data for Ferric Sulfate Hydrates

| Hydration State | Dehydration/Decomposition Temperatures (°C) | Observations |

| Nonahydrate | 175 | Loses 7 water molecules.[16] |

| Anhydrous | > 480 | Decomposes to Fe₂O₃ and SOₓ.[11] |

The stability of these hydrates is also highly dependent on the relative humidity (RH) of the surrounding environment.

The relationship and transformation pathways between different ferric sulfate hydrates can be visualized as follows:

Solubility

The solubility of ferric sulfate hydrates in water is a critical parameter for many applications. Generally, the solubility is high, but it can be affected by temperature and the specific hydrate (B1144303) form.

Table 3: Solubility of Ferric Sulfate Hydrates in Water

| Hydration State | Solubility ( g/100 mL) | Temperature (°C) |

| Nonahydrate | 440 | 20[17] |

| Monohydrate | 25.6 | 20[11] |

| Pentahydrate | Slightly soluble | Room Temperature[2] |

Experimental Protocols

The synthesis and characterization of ferric sulfate hydrates require specific experimental procedures. This section outlines the general methodologies for their preparation and analysis.

Synthesis of Ferric Sulfate Hydrates

The synthesis of specific ferric sulfate hydrates often involves the controlled crystallization from aqueous solutions under defined conditions of temperature and acidity. A general workflow for the synthesis and characterization is depicted below.

Protocol for the Synthesis of Ferric Sulfate Nonahydrate (Coquimbite): Coquimbite can be synthesized by the slow evaporation of a saturated aqueous solution of ferric sulfate at room temperature.

-

Prepare a saturated solution of ferric sulfate by dissolving an excess of anhydrous or a lower hydrate of ferric sulfate in deionized water with gentle heating and stirring.

-

Filter the hot solution to remove any undissolved solids.

-

Allow the filtrate to cool slowly to room temperature.

-

Place the solution in a desiccator over a suitable desiccant to promote slow evaporation.

-

Monitor the solution for the formation of crystals over several days to weeks.

-

Once crystals of sufficient size have formed, they can be harvested by filtration, washed with a small amount of cold deionized water, and dried in a controlled low-humidity environment.

Characterization Techniques

XRD is a fundamental technique for identifying the crystalline phase of the synthesized ferric sulfate hydrate.

Experimental Protocol:

-

A small amount of the powdered sample is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα radiation).

-

The diffraction pattern is recorded over a range of 2θ angles.

-

The resulting diffractogram, with its characteristic peaks, is compared to standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the specific hydrate phase.

TGA and DSC are used to study the thermal stability and dehydration processes of the ferric sulfate hydrates.

Experimental Protocol:

-

A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA or DSC crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

TGA measures the change in mass as a function of temperature, indicating the loss of water molecules.

-

DSC measures the heat flow to or from the sample as a function of temperature, identifying endothermic (dehydration) and exothermic (phase transition, decomposition) events.

-

The resulting TGA and DSC curves provide information on the temperatures of dehydration and decomposition, as well as the stoichiometry of the water loss.

Conclusion

The hydration states of ferric sulfate represent a fascinating and complex system with significant implications for various scientific and industrial applications. A thorough understanding of their individual properties, stability, and the experimental techniques used for their study is paramount for researchers and professionals in the field. This guide provides a foundational overview to aid in the exploration and utilization of these versatile compounds. Further research into the quantitative solubility of all hydrates and the detailed kinetics of their interconversion will continue to enhance our understanding and application of ferric sulfate and its hydrated forms.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Iron (III) Sulfate Pentahydrate - ProChem, Inc. [prochemonline.com]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. mindat.org [mindat.org]

- 6. minsocam.org [minsocam.org]

- 7. mindat.org [mindat.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. mindat.org [mindat.org]

- 10. Coquimbite - Celestial Earth Minerals [celestialearthminerals.com]

- 11. Iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 13. mindat.org [mindat.org]

- 14. mindat.org [mindat.org]

- 15. Quenstedtite - Wikipedia [en.wikipedia.org]

- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 17. iron(III) sulfate nonahydrate [chemister.ru]

Methodological & Application

Ferric Sulfate Heptahydrate: A Versatile Catalyst in Organic Synthesis

Introduction: Ferric sulfate (B86663) heptahydrate (Fe₂(SO₄)₃·7H₂O) is emerging as a cost-effective, efficient, and environmentally benign Lewis acid catalyst in a variety of organic transformations. Its utility stems from the iron(III) center's ability to activate functional groups, thereby facilitating bond formation and accelerating reaction rates. This document provides detailed application notes and protocols for the use of ferric sulfate heptahydrate as a catalyst in several key organic syntheses, targeting researchers, scientists, and professionals in drug development.

Biginelli Reaction: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

Application Note: The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic potential, including antiviral, antibacterial, and antihypertensive activities.[1] this compound serves as an effective Lewis acid catalyst, activating the aldehyde component and promoting the cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.[2][3] The use of ferric salts like ferric chloride has been shown to significantly improve yields and reduce reaction times compared to classical methods.[2][3] While a specific protocol for this compound is not extensively detailed in the reviewed literature, the following protocol is adapted from procedures using the closely related ferric chloride hexahydrate catalyst.[3]

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

-

Benzaldehyde (B42025) (10 mmol, 1.06 g)

-

Ethyl acetoacetate (B1235776) (10 mmol, 1.30 g)

-

Urea (15 mmol, 0.90 g)

-

This compound (1 mmol, 0.56 g)

-

Ethanol (B145695) (20 mL)

Procedure:

-

A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and this compound (1 mmol) in ethanol (20 mL) is placed in a round-bottom flask.

-

The reaction mixture is stirred and refluxed for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-cold water (50 mL) with stirring.

-

The resulting solid precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Data Presentation:

| Entry | Aldehyde | β-Ketoester | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | FeCl₃·6H₂O | 10 | Ethanol | 4 | 92[3] |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | FeCl₃·6H₂O | 10 | Ethanol | 4.5 | 95[3] |

| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | FeCl₃·6H₂O | 10 | Ethanol | 5 | 91[3] |

| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | FeCl₃·6H₂O | 10 | Ethanol | 4 | 97[3] |

Note: Data presented is for ferric chloride hexahydrate as a comparable Lewis acid catalyst.[3]

Mandatory Visualizations:

Pechmann Condensation: Synthesis of Coumarins

Application Note: The Pechmann condensation is a widely used method for the synthesis of coumarins, which are a class of lactones found in many natural products and possessing diverse biological activities.[4] The reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions.[4] this compound can act as a Lewis acid catalyst to promote this reaction, offering a milder and more environmentally friendly alternative to traditional Brønsted acids like sulfuric acid. Although specific protocols for this compound are not abundant, the following procedure is based on the use of other iron-based Lewis acids and general Pechmann condensation principles.[5]

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

Materials:

-

Resorcinol (B1680541) (10 mmol, 1.10 g)

-

Ethyl acetoacetate (10 mmol, 1.30 g)

-

This compound (1 mmol, 0.56 g)

Procedure:

-

A mixture of resorcinol (10 mmol), ethyl acetoacetate (10 mmol), and this compound (1 mmol) is placed in a round-bottom flask.

-

The mixture is heated at 100-120 °C under solvent-free conditions for 1-2 hours, with stirring.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solidified product is triturated with a small amount of cold water and then filtered.

-

The crude product is recrystallized from ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Data Presentation:

| Entry | Phenol | β-Ketoester | Catalyst | Catalyst Loading (mol%) | Conditions | Time (min) | Yield (%) |

| 1 | Resorcinol | Ethyl acetoacetate | FeF₃ | 5 | Microwave (450 W), solvent-free | 7 | 95[5] |

| 2 | Phenol | Ethyl acetoacetate | FeF₃ | 5 | Microwave (450 W), solvent-free | 10 | 82[5] |

| 3 | m-Cresol | Ethyl acetoacetate | FeF₃ | 5 | Microwave (450 W), solvent-free | 8 | 88[5] |

| 4 | Orcinol | Ethyl acetoacetate | FeF₃ | 5 | Microwave (450 W), solvent-free | 6 | 92[5] |

Note: Data presented is for ferric fluoride (B91410) as a comparable iron-based Lewis acid catalyst under microwave conditions.[5]

Mandatory Visualizations:

Synthesis of Quinoxalines

Application Note: Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals, dyes, and as building blocks in organic synthesis.[6] The most common method for their synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[6] this compound can be employed as a Lewis acid catalyst to facilitate this condensation, offering a simple and efficient route to these valuable compounds. The following is a general protocol for this transformation.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

Materials:

-

o-Phenylenediamine (10 mmol, 1.08 g)

-

Benzil (B1666583) (10 mmol, 2.10 g)

-

This compound (1 mmol, 0.56 g)

-

Ethanol (25 mL)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and benzil (10 mmol) in ethanol (25 mL).

-

Add a catalytic amount of this compound (1 mmol) to the solution.

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

If necessary, the product can be further purified by recrystallization from ethanol.

Data Presentation:

| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | o-Phenylenediamine | Benzil | General Acid | Catalytic | Ethanol | 2-3 | >90 |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | General Acid | Catalytic | Ethanol | 2-3 | High |

| 3 | o-Phenylenediamine | 2,3-Butanedione | General Acid | Catalytic | Ethanol | 1-2 | High |

| 4 | o-Phenylenediamine | Glyoxal | General Acid | Catalytic | Ethanol | 1-2 | High |

Note: The data presented is generalized for acid-catalyzed quinoxaline (B1680401) synthesis, as specific quantitative data for this compound was not available in the reviewed literature.

Mandatory Visualizations:

Ultrasound-Assisted Friedel-Crafts Acylation

Application Note: The Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones, which are important intermediates in the synthesis of pharmaceuticals and fine chemicals. Traditional methods often require stoichiometric amounts of strong Lewis acids like aluminum chloride, leading to significant waste. The use of a catalytic amount of ferric sulfate under ultrasound irradiation provides a more environmentally friendly and efficient alternative.[5] Ultrasound enhances the reactivity, leading to shorter reaction times and good yields.[5]

Experimental Protocol: Ultrasound-Assisted Acylation of Anisole (B1667542) with Benzoyl Chloride

Materials:

-

Anisole (50 mmol, 5.4 g)

-

Benzoyl chloride (50 mmol, 7.0 g)

-

Ferric sulfate (catalytic amount, 0.2 g, 0.5 mmol)

-

Hexane (B92381) (50 mL)

-

Ultrasonic bath (40 kHz)

Procedure:

-

To a suspension of a catalytic amount of ferric sulfate (0.2 g, 0.5 mmol) in hexane (50 mL) in a flask, add anisole (50 mmol) and benzoyl chloride (50 mmol).

-

Place the reaction mixture in an ultrasonic bath at room temperature and irradiate for 30-45 minutes.[5]

-

Monitor the reaction by TLC.

-

After completion, the reaction mixture is quenched with water.

-

The organic layer is separated, washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aryl ketone.

Data Presentation:

| Entry | Aromatic Substrate | Acyl Chloride | Conditions | Time (min) | Yield (%) |

| 1 | Anisole | Benzoyl Chloride | Ultrasound | 35 | 85[5] |

| 2 | Toluene | Acetyl Chloride | Ultrasound | 40 | 78[5] |

| 3 | Naphthalene | Acetyl Chloride | Ultrasound | 45 | 82[5] |

| 4 | Thiophene | Benzoyl Chloride | Ultrasound | 40 | 75[5] |

Source: Data adapted from a study on ultrasound-assisted Friedel-Crafts acylation using ferric sulfate.[5]

Mandatory Visualizations:

References

- 1. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones [organic-chemistry.org]

- 4. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for Ferric Sulfate Heptahydrate in Water Treatment Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ferric sulfate (B86663) heptahydrate (Fe₂(SO₄)₃·7H₂O) in water treatment research. This document includes detailed experimental protocols, quantitative data on its efficacy in removing various contaminants, and visual representations of key processes to aid in experimental design and execution.

Introduction

Ferric sulfate is a widely utilized coagulant in water and wastewater treatment. Its application is primarily centered on the removal of suspended solids, phosphorus, natural organic matter (NOM), and certain heavy metals.[1][2] The mechanism of action involves the hydrolysis of ferric ions (Fe³⁺) to form insoluble iron hydroxides. These precipitates entrap and adsorb contaminants, which then aggregate into larger flocs that can be effectively removed through sedimentation and/or filtration.[1] Compared to other coagulants like aluminum sulfate (alum), ferric sulfate can be effective over a broader pH range and can produce denser flocs, although it may generate a larger volume of sludge.[3]

Key Applications and Efficacy

Ferric sulfate heptahydrate is a versatile chemical for treating a variety of water and wastewater types. Its primary applications include:

-

Turbidity Removal: It is highly effective in reducing the cloudiness of water caused by suspended particles.

-

Phosphorus Removal: Ferric sulfate is a key chemical for controlling eutrophication by precipitating phosphates from wastewater.

-

Heavy Metal Removal: It can be used to co-precipitate various heavy metals from industrial wastewater.

-

Natural Organic Matter (NOM) Removal: By removing NOM, ferric sulfate can help reduce the formation of disinfection by-products.[1]